[2-(4-Benzylpiperazin-1-yl)phenyl]methanol
Overview
Description
“[2-(4-Benzylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 261178-24-9 and a linear formula of C18 H22 N2 O . Its IUPAC name is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular weight of this compound is 282.39 . The InChI code is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.153±0.06 g/cm3 . The predicted boiling point is 445.6±45.0 °C . The predicted vapor pressure is 1.01E-08mmHg at 25°C . The refractive index is 1.616 .Scientific Research Applications
Antimicrobial Activity
One significant application of compounds related to [2-(4-Benzylpiperazin-1-yl)phenyl]methanol is in antimicrobial activity. A study synthesized derivatives and found them to exhibit significant antibacterial and antifungal activity (Mandala et al., 2013).
Central Nervous System Receptor Affinity
Compounds structurally related to [2-(4-Benzylpiperazin-1-yl)phenyl]methanol have been investigated for their interaction with central nervous system receptors. A study demonstrated that such compounds could be synthesized from (S)-serine and showed affinity towards σ1-receptors, indicating potential applications in neuroscience (Beduerftig, Weigl, & Wünsch, 2001).
Development of Enzyme Inhibitors
A series of compounds including [2-(4-Benzylpiperazin-1-yl)phenyl]methanol derivatives were prepared and tested as inhibitors for human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes important in endocannabinoid signaling (Morera et al., 2012).
Synthesis of Other Chemical Compounds
This compound and its derivatives have been used as intermediates in the synthesis of other chemical compounds. For instance, a study focused on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012).
Use in Crystallography
The compound has also been involved in crystallography studies. For example, research on crystal structures of related compounds has been conducted to understand the molecular interactions and structure of these chemicals (Gonzaga et al., 2016).
Microwave Assisted Synthesis
Microwave-assisted synthesis of compounds including benzyl piperazine with pyrimidine and isoindolinedione was carried out, indicating a method for rapid and efficient synthesis of these chemicals (C.Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmacological Properties
Some derivatives have been studied for their pharmacological properties, such as anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Геворгян et al., 2017).
Photophysical Properties
The influence of substituents in the phenyl ring on photophysical properties of related alanine derivatives has been researched. This study is important for understanding the optical properties of these compounds (Guzow et al., 2005).
properties
IUPAC Name |
[2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNZIYACKKYLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372440 | |
Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Benzylpiperazin-1-yl)phenyl]methanol | |
CAS RN |
261178-24-9 | |
Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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